molecular formula C11H9NO2 B2543179 4-phenyl-1H-pyrrole-2-carboxylic acid CAS No. 79600-87-6

4-phenyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B2543179
CAS No.: 79600-87-6
M. Wt: 187.198
InChI Key: USTKWYVBYDXQPG-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C11H9NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Scientific Research Applications

4-Phenyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Future Directions

The future directions for “4-phenyl-1H-pyrrole-2-carboxylic acid” could involve exploring its potential biological activities and developing new synthetic methods. Pyrrole derivatives are considered a potential source of biologically active compounds and can be found in many natural products . Therefore, many researchers are working to explore this skeleton to its maximum potential against several diseases or disorders .

Biochemical Analysis

Biochemical Properties

4-phenyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzyme active sites, where it can act as an inhibitor or activator. For instance, this compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate access and subsequent catalysis . Additionally, this compound can interact with proteins involved in signal transduction pathways, modulating their activity and influencing downstream cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases involved in cell signaling, leading to changes in phosphorylation states of key signaling proteins . These alterations can impact gene expression by influencing transcription factor activity, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, preventing ATP from accessing the active site and thus inhibiting phosphorylation reactions . Additionally, this compound can influence gene expression by interacting with transcription factors, altering their ability to bind to DNA and regulate gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species . Long-term exposure to this compound has been associated with sustained changes in cellular signaling pathways and gene expression, leading to altered cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling pathways and gene expression without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response, and exceeding this threshold can lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular biomolecules . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, affecting the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the reaction of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate, yielding the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives .

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in drug discovery highlight its importance in scientific research.

Properties

IUPAC Name

4-phenyl-1H-pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h1-7,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTKWYVBYDXQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl 4-phenyl-1H-pyrrole-2-carboxylate (700 mg, 3.25 mmol), aqueous sodium hydroxide (10% w/v, 10 mL) and ethanol (10 mL) were stirred at room temperature over night. The ethanol was evaporated in vacuo, then water (20 mL) was added and the organics were extracted with ethyl acetate (3×20 mL). The aqueous layer was acidified with 2N HCl (to pH 3) and extracted with ethyl acetate (3×20 mL). The combined organic layer was washed with water, brine (20 mL), dried over anhydrous sodium sulphate and concentrated under reduced pressure to afford 4-phenyl-1H-pyrrole-2-carboxylic acid (400 mg, 66%) as a solid.
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Synthesis routes and methods II

Procedure details

4-(4-Chlorophenyl)pyrrole-2-carboxylic acid (0.6 g.) was hydrogenated over 200 mg. of b 5% Pd/C in 50 ml. of ethanol for approximately 16 hours at 50 p.s.i. An additional 200 ml. of catalyst and 1 ml. of triethylamine was added and hydrogenation continued for 3 hours at 50 p.s.i. The catalyst was recovered by filtration, and the mother liquid concentrated to dryness to yield 4-phenylpyrrole-2-carboxylic acid [400 mg., m.p. 226°-228° C. (dec.), m/e 187]. For analysis, the product was recrystallized from acetone/hexane [240 mg., m.p. 227°-229° C. (dec.)].
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Synthesis routes and methods III

Procedure details

LiOH (180 mg, 4.3 mmol) was added to a stirred solution of 4-phenyl-1H-pyrrole-2-carboxylic acid ethyl ester (143 mg, 0.66 mmol) in THF:MeOH:H2O (3:1:1, 5 mL), and the resulting mixture was stirred at room temperature for 8 hrs. The reaction mixture was concentrated under reduced pressure to get the residue. Cold water was then added and acidified it with concentrated HCl, filtered the solid precipitated to afford 103 mg (83.06% yield) of 4-Phenyl-1H-pyrrole-2-carboxylic acid.
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